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Compound of Interest

Compound Name: 4-Amino-2,6-dinitrotoluene

Cat. No.: B127495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Amino-2,6-dinitrotoluene (4-A-2,6-DNT), a significant compound in environmental and
toxicological research. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its
identification and characterization.

Spectroscopic Data Summary

The empirical formula for 4-Amino-2,6-dinitrotoluene is C7H7N3Oa4, with a molecular weight of
197.15 g/mol .[1] This section summarizes the available spectroscopic data in a structured
format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While
complete experimental NMR data for 4-Amino-2,6-dinitrotoluene is not widely available in the
public domain, the following information has been compiled from existing resources.

1H NMR (Proton NMR)

A proton NMR spectrum of 4-Amino-2,6-dinitrotoluene has been recorded at 400 MHz.[1] The
expected proton signals are for the aromatic protons and the methyl and amino group protons.
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13C NMR (Carbon-13 NMR)

Detailed experimental 3C NMR data for 4-Amino-2,6-dinitrotoluene is not readily available.
However, analysis of the structurally related compound 2,4,6-trinitrotoluene (TNT) in DMSO-ds
shows characteristic chemical shifts for the aromatic and methyl carbons.[2] For TNT, the
assignments are: C1 = 132.9 ppm; Cz2,6 = 150.8 ppm; Ca = 145.6 ppm; Cs,5 = 122.5 ppm; and
the methyl group at 15.0 ppm.[2] These values can serve as a reference for estimating the
chemical shifts in 4-Amino-2,6-dinitrotoluene, where the substitution of a nitro group with an
amino group would cause significant upfield shifts for the adjacent carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of 4-Amino-2,6-dinitrotoluene is expected to show characteristic
absorption bands for its amino, nitro, and aromatic functionalities.

Functional Group **Expected Absorption Range (cm™?) **
N-H Stretch (Amino) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic - CHs) 2850 - 3000
N-O Stretch (Nitro - Asymmetric) 1500 - 1570
N-O Stretch (Nitro - Symmetric) 1300 - 1370
C=C Stretch (Aromatic) 1400 - 1600
C-N Stretch 1250 - 1350

Mass Spectrometry (MS)

Mass spectrometry of 4-Amino-2,6-dinitrotoluene reveals a clear molecular ion and
characteristic fragmentation pattern.

Table 1. Mass Spectrometry Data for 4-Amino-2,6-dinitrotoluene
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m/z Relative Intensity Assignment

197 Major Molecular lon [M]*
180 High [M-OHJ*

104 High Fragment lon

78 Moderate Fragment lon

The mass spectrum shows the molecular ion at m/z 197. A characteristic fragmentation pattern
for aromatic nitro compounds is the loss of a hydroxyl radical (OH, mass 17), resulting in an
intense peak at m/z 180.[3] Subsequent losses of the two nitro groups as NOz (mass 46) or
HNO:2 (mass 47) are also observed.[3]

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 10-20 mg of 4-Amino-2,6-dinitrotoluene for *H NMR or 50-100 mg for
13C NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Transfer the solution to a 5 mm NMR tube.

e Cap the tube and ensure the solution is homogeneous.
Data Acquisition:

e Instrument: A 400 MHz or higher field NMR spectrometer.

e Solvent: DMSO-ds.
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» Reference: Tetramethylsilane (TMS) at 0.00 ppm.
o Temperature: Standard probe temperature (e.g., 298 K).

e 1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be
necessary due to the lower natural abundance of the 3C isotope.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 4-Amino-2,6-dinitrotoluene with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform
powder is obtained.

e Place a portion of the powder into a pellet press.
o Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.
e Mode: Transmittance.

e Spectral Range: Typically 4000 - 400 cm~1,

e Resolution: 4 cm~1.

e Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the
spectrum. A background spectrum of the empty spectrometer should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
Gas Chromatography-Mass Spectrometry (GC-MS):
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o Sample Preparation: Dissolve a small amount of 4-Amino-2,6-dinitrotoluene in a suitable
volatile solvent such as acetonitrile or a mixture of methanol and acetonitrile.

e Gas Chromatograph (GC) Conditions:

o

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

[¢]

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

Carrier Gas: Helium at a constant flow rate.

[¢]

[e]

Temperature Program: An appropriate temperature gradient to ensure good separation
from any impurities.

e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: A range that includes the expected molecular ion and fragment masses (e.g.,
m/z 40-300).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for
spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b127495?utm_src=pdf-body-img
https://www.benchchem.com/product/b127495?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. 4-Amino-2,6-Dinitrotoluene | C7TH7N304 | CID 29574 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 13C and 15N NMR identification of product compound classes from aqueous and solid
phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2,6-dinitrotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127495#spectroscopic-data-nmr-ir-ms-for-4-amino-2-
6-dinitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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